Structure Elucidation of 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one: A Multi-Modal Spectroscopic Approach
Structure Elucidation of 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one: A Multi-Modal Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and pharmaceutical development. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one, a heterocyclic compound featuring the prevalent tetrahydroquinoline nucleus.[1] We will move beyond a simple listing of techniques to explain the strategic rationale behind a multi-modal analytical workflow, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is detailed, ensuring that the described workflow forms a self-validating system for researchers aiming for the highest standards of scientific integrity.
Initial Hypothesis and Foundational Analysis
Before commencing any instrumental analysis, a foundational assessment of the proposed structure is critical. This initial step allows us to predict expected outcomes and identify potential challenges.
Proposed Structure: 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one
-
Molecular Formula: C₉H₉NO₂
-
Molecular Weight: 163.17 g/mol
-
Degree of Unsaturation (DBE): The calculation for the degree of unsaturation is a crucial first step: DBE = C + 1 - (H/2) - (X/2) + (N/2) DBE = 9 + 1 - (9/2) + (1/2) = 6 This value is consistent with the proposed structure, which contains a benzene ring (4 DBEs), a carbonyl group (1 DBE), and a heterocyclic ring (1 DBE).
This initial calculation validates the plausibility of the target structure and sets the stage for spectroscopic confirmation.
Mass Spectrometry: Confirming Molecular Identity and Key Fragments
Mass spectrometry serves as the first instrumental checkpoint, providing definitive confirmation of the molecular weight and offering initial structural clues through fragmentation analysis. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method due to its soft ionization, which typically preserves the molecular ion.
Causality of Technique Selection: ESI in positive ion mode is chosen to protonate the basic nitrogen atom, yielding a strong quasi-molecular ion peak, [M+H]⁺. This provides a clear and accurate measurement of the molecular weight. Subsequent fragmentation (MS/MS) can be induced to break the molecule apart in a predictable manner, revealing the presence of key functional units.[2][3]
Expected Mass Spectrum Data
The primary ion expected is the protonated molecule at m/z 164.1. Characteristic fragmentation patterns for quinolone derivatives often involve the loss of small, stable molecules like water (H₂O) and carbon monoxide (CO).[2][4]
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 164.1 | Protonated molecular ion, confirming the molecular weight. |
| [M+H - H₂O]⁺ | 146.1 | Loss of a water molecule, indicative of the hydroxyl group. |
| [M+H - CO]⁺ | 136.1 | Loss of carbon monoxide, characteristic of a carbonyl group. |
| [M+H - H₂O - CO]⁺ | 118.1 | Sequential loss of water and carbon monoxide, further confirming both groups. |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid aids in protonation for positive-mode ESI.
-
Chromatographic Separation (LC): Inject the sample onto a C18 reverse-phase column. Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). This step purifies the sample before it enters the mass spectrometer.[5]
-
Mass Spectrometric Detection (MS):
-
Mode: ESI, Positive Ion Mode.
-
Scan Range: m/z 50-500.
-
MS/MS Analysis: Isolate the parent ion (m/z 164.1) in the quadrupole and subject it to Collision-Induced Dissociation (CID) with argon gas to generate a fragment ion spectrum.
-
The logical flow for mass spectrometry analysis is designed to first confirm the mass of the intact molecule and then probe its constituent parts through controlled fragmentation.
Caption: Workflow for MS-based confirmation.
Infrared Spectroscopy: A Fingerprint of Functional Groups
Infrared (IR) spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by measuring their characteristic vibrational frequencies. Each bond type (O-H, N-H, C=O, C=C) absorbs IR radiation at a specific wavenumber, creating a unique "fingerprint" for the molecule.
Causality of Technique Selection: This technique is invaluable for providing direct, orthogonal evidence that complements the inferences drawn from mass spectrometry. While MS suggests the presence of hydroxyl and carbonyl groups through mass loss, IR spectroscopy directly observes the bonds themselves.[6][7]
Expected IR Absorption Bands
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Phenolic Hydroxyl | O-H stretch | ~3300 - 3500 | Broad, strong band |
| Secondary Amine | N-H stretch | ~3350 - 3450 | Medium, sharp band |
| Aromatic C-H | C-H stretch | >3000 | Weak to medium bands |
| Aliphatic C-H | C-H stretch | <3000 | Medium bands |
| Conjugated Ketone | C=O stretch | ~1665 | Strong, sharp band |
| Aromatic Ring | C=C stretch | ~1500 - 1600 | Multiple medium to strong bands |
| Phenolic C-O | C-O stretch | ~1230 | Strong band |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive preparation is needed.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Recording: Scan the sample from 4000 cm⁻¹ to 650 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, we can piece together the exact connectivity of the atoms.[8]
Causality of Technique Selection: While MS confirms mass and IR identifies functional groups, only NMR can definitively map the atomic connectivity. ¹H NMR reveals the proton environment and neighboring protons, ¹³C NMR shows all unique carbon atoms, and 2D NMR experiments explicitly link these atoms together into a cohesive structure.
¹H NMR Spectroscopy: Proton Environments and Connectivity
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, aliphatic, and exchangeable (NH, OH) protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J) Hz | Interpretation |
| H-5 | ~7.8 | d | J ≈ 2.5 Hz | Aromatic proton ortho to the carbonyl, meta to the hydroxyl. Appears as a doublet due to meta coupling to H-7. |
| H-7 | ~7.2 | dd | J ≈ 8.5, 2.5 Hz | Aromatic proton ortho to H-8, meta to H-5. Split by both neighbors into a doublet of doublets. |
| H-8 | ~7.0 | d | J ≈ 8.5 Hz | Aromatic proton ortho to the hydroxyl and H-7. Appears as a doublet from ortho coupling. |
| -CH₂- (Position 2) | ~4.2 | t | J ≈ 6-7 Hz | Methylene group adjacent to the nitrogen. Deshielded by the electronegative N atom. |
| -CH₂- (Position 3) | ~2.8 | t | J ≈ 6-7 Hz | Methylene group adjacent to the carbonyl group. Deshielded by the C=O. |
| NH | ~4.5 (broad) | br s | - | Amine proton. Signal is often broad and its position is solvent-dependent. Disappears upon D₂O exchange. |
| OH | ~9.5 (broad) | br s | - | Phenolic proton. Signal is often broad and its position is solvent-dependent. Disappears upon D₂O exchange. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will confirm the presence of 9 unique carbon atoms.
| Carbon Assignment | Predicted δ (ppm) | Interpretation |
| C-4 (C=O) | ~195 | Carbonyl carbon, highly deshielded. |
| C-6 (C-OH) | ~155 | Aromatic carbon attached to the hydroxyl group. |
| C-4a | ~145 | Aromatic quaternary carbon at the ring junction. |
| C-8a | ~130 | Aromatic quaternary carbon at the ring junction. |
| C-5 | ~128 | Aromatic CH. |
| C-7 | ~118 | Aromatic CH. |
| C-8 | ~115 | Aromatic CH. |
| C-2 (-CH₂-N) | ~45 | Aliphatic carbon adjacent to nitrogen. |
| C-3 (-CH₂-C=O) | ~38 | Aliphatic carbon adjacent to the carbonyl. |
2D NMR: Connecting the Pieces
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. We expect to see correlations between H-2 and H-3, confirming the ethylene bridge in the heterocyclic ring. We also expect correlations between H-7/H-8 and H-7/H-5, confirming the aromatic substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of every CH group in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.
Caption: Predicted ¹H-¹H COSY correlations.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum to confirm the NH and OH peaks (which will disappear).
-
2D Spectra Acquisition: Perform standard COSY and HSQC experiments.
Synthesis of Evidence: A Self-Validating Conclusion
The structure of 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one is confirmed by the convergence of data from three independent, yet complementary, analytical techniques. This methodological triangulation is the cornerstone of a trustworthy and authoritative structure elucidation.
-
Mass Spectrometry established the correct molecular formula (C₉H₉NO₂) via an accurate mass measurement of the [M+H]⁺ ion and supported the presence of hydroxyl and carbonyl groups through characteristic fragmentation losses.
-
Infrared Spectroscopy provided direct evidence for these same functional groups (O-H, N-H, C=O) by observing their unique vibrational frequencies.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) delivered the final, unambiguous proof by mapping the precise atomic connectivity of the C-H framework, confirming the 1,2,4-trisubstituted aromatic ring and the arrangement of the tetrahydroquinolinone core.
The logical workflow ensures that each piece of data validates the others, leading to a single, irrefutable structural assignment.
Caption: Logical flow of evidence for structure confirmation.
References
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. National Center for Biotechnology Information. [Link]
-
The Infrared and 1 H-NMR Spectra of 8-Hydroxyquinoline Adducts of 8-Hydroxyquinoline Complexes of Dioxouranium(VI), Thorium(IV) and Scandium(III). Taylor & Francis Online. [Link]
-
MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. [Link]
-
Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A. [Link]
-
Infrared absorption spectra of 8‐hydroxyquinoline, BaQ2‐1 and BaQ2‐2. ResearchGate. [Link]
-
Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. ACS Publications. [Link]
-
Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC. National Center for Biotechnology Information. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico do Instituto Politécnico de Bragança. [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]
-
Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]
-
1,2,3,4-Tetrahydroquinolin-6-ol | C9H11NO. PubChem. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. jfda-online.com [jfda-online.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
